molecular formula C15H16N4OS2 B6771644 N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6771644
M. Wt: 332.4 g/mol
InChI Key: LXIZBMUSIAMOTP-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiazole and imidazole rings

Properties

IUPAC Name

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-10-9-21-13(17-10)15(4-2-3-5-15)18-12(20)11-8-19-7-6-16-14(19)22-11/h6-9H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIZBMUSIAMOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=CN4C=CN=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, cyclopentanone, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

The reactions often require specific conditions such as inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to prevent side reactions. Solvents like dichloromethane, ethanol, or dimethyl sulfoxide are commonly used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound can modulate these targets, leading to changes in cellular function and activity. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Trans-cinnamaldehyde
  • 2-Methoxycinnamaldehyde

Uniqueness

N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of thiazole and imidazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

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